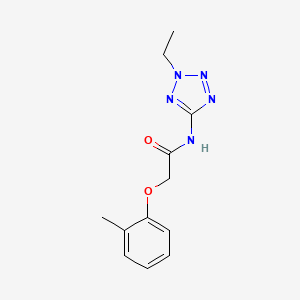![molecular formula C19H24N2O2 B5805028 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol is a chemical compound that belongs to the class of phenols and has been extensively studied for its potential applications in scientific research. The compound is also known by its trade name, Diphenyleneiodonium (DPI), and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol involves the inhibition of NADPH oxidase. The compound binds to the enzyme and prevents the transfer of electrons from NADPH to molecular oxygen, thereby reducing the production of ROS. The inhibition of NADPH oxidase by 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been found to have a wide range of downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol have been extensively studied. The compound has been found to have a wide range of effects on various cellular processes, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been found to have neuroprotective effects and has been shown to reduce the severity of neurodegenerative disorders, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments. The compound is readily available and has a well-established synthesis method. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. The compound is also relatively toxic and can have adverse effects on cell viability at high concentrations.
Future Directions
There are several future directions for the study of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol. One potential direction is the development of more potent and selective inhibitors of NADPH oxidase. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and autoimmune disorders. The compound's potential use as a neuroprotective agent also warrants further investigation. Finally, the development of more efficient and scalable synthesis methods for the compound could facilitate its widespread use in scientific research.
Synthesis Methods
The synthesis method of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, such as triethylamine. The resulting product is then reduced with sodium borohydride to yield 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol. The synthesis method is well-established and has been reported in several scientific publications.
Scientific Research Applications
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS). The inhibition of NADPH oxidase by 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have a wide range of applications in the fields of cancer research, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
2-ethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-19-14-16(8-9-18(19)22)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14,22H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFUOVBSVWIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264046 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

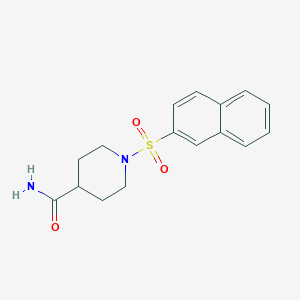

![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
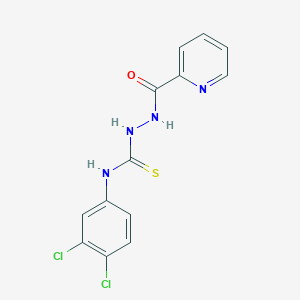
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)


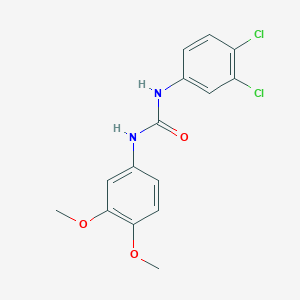
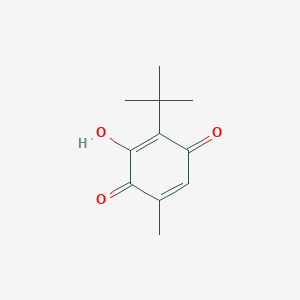
![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
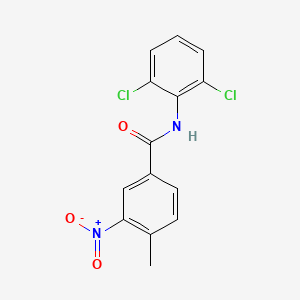

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
